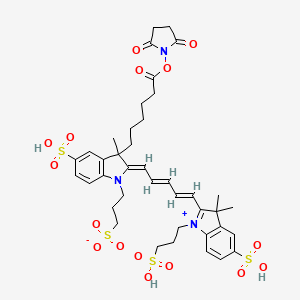
AF647-NHS ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
AF647-NHS ester, also known as Alexa Fluor 647 NHS ester, is a bright and photostable far-red fluorescent dye. It is widely used in various scientific applications, particularly in the fields of imaging and flow cytometry. The dye is water-soluble and pH-insensitive from pH 4 to pH 10, making it versatile for different experimental conditions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of AF647-NHS ester involves the reaction of Alexa Fluor 647 dye with N-hydroxysuccinimide (NHS) to form the NHS ester. The dye is typically dissolved in high-quality anhydrous dimethylformamide (DMF) or dimethylsulfoxide (DMSO). The reaction is carried out in a sodium bicarbonate buffer (0.1–0.2 M, pH 8.3) at room temperature for about one hour .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the product. The dye is often produced in bulk and then purified using techniques such as gel filtration chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
AF647-NHS ester primarily undergoes substitution reactions. The NHS ester group reacts with primary amines (R-NH₂) on proteins, peptides, and other amine-containing molecules to form stable amide bonds .
Common Reagents and Conditions
Reagents: Anhydrous DMF or DMSO, sodium bicarbonate buffer.
Conditions: Room temperature, pH 8.3, reaction time of 1 hour
Major Products
The major product of the reaction is the AF647-labeled biomolecule, which exhibits enhanced fluorescence and photostability compared to other similar fluorophores .
Applications De Recherche Scientifique
AF647-NHS ester is extensively used in various scientific research applications:
Chemistry: Used for labeling and tracking chemical reactions involving amine-containing molecules.
Biology: Widely used in cellular imaging and flow cytometry to label proteins, antibodies, and other biomolecules.
Medicine: Utilized in diagnostic assays and imaging techniques to visualize and quantify biological targets.
Industry: Employed in the development of fluorescent probes and sensors for various industrial applications .
Mécanisme D'action
The mechanism of action of AF647-NHS ester involves the formation of a stable amide bond between the NHS ester group and the primary amines on the target biomolecule. This conjugation results in the attachment of the AF647 dye to the biomolecule, allowing for its visualization and tracking. The dye’s high fluorescence quantum yield and photostability make it ideal for sensitive detection of low-abundance biomolecules .
Comparaison Avec Des Composés Similaires
AF647-NHS ester is often compared with other similar fluorescent dyes, such as Cy5. Here are some key points of comparison:
Brightness: this compound exhibits brighter fluorescence compared to Cy5.
Photostability: this compound is more photostable, making it suitable for long-term imaging applications.
Water Solubility: This compound is highly water-soluble, which enhances its compatibility with various biological systems .
List of Similar Compounds
- Cy5
- Alexa Fluor 594
- Alexa Fluor 555
- DyLight 650
This compound stands out due to its superior brightness, photostability, and water solubility, making it a preferred choice for many researchers.
Propriétés
Formule moléculaire |
C40H49N3O16S4 |
|---|---|
Poids moléculaire |
956.1 g/mol |
Nom IUPAC |
3-[(2Z)-2-[(2E,4E)-5-[3,3-dimethyl-5-sulfo-1-(3-sulfopropyl)indol-1-ium-2-yl]penta-2,4-dienylidene]-3-[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-3-methyl-5-sulfoindol-1-yl]propane-1-sulfonate |
InChI |
InChI=1S/C40H49N3O16S4/c1-39(2)30-26-28(62(53,54)55)15-17-32(30)41(22-10-24-60(47,48)49)34(39)12-6-4-7-13-35-40(3,21-9-5-8-14-38(46)59-43-36(44)19-20-37(43)45)31-27-29(63(56,57)58)16-18-33(31)42(35)23-11-25-61(50,51)52/h4,6-7,12-13,15-18,26-27H,5,8-11,14,19-25H2,1-3H3,(H3-,47,48,49,50,51,52,53,54,55,56,57,58) |
Clé InChI |
PIQXJQCAOCUQOD-UHFFFAOYSA-N |
SMILES isomérique |
CC1(C2=C(C=CC(=C2)S(=O)(=O)O)[N+](=C1/C=C/C=C/C=C\3/C(C4=C(N3CCCS(=O)(=O)[O-])C=CC(=C4)S(=O)(=O)O)(C)CCCCCC(=O)ON5C(=O)CCC5=O)CCCS(=O)(=O)O)C |
SMILES canonique |
CC1(C2=C(C=CC(=C2)S(=O)(=O)O)[N+](=C1C=CC=CC=C3C(C4=C(N3CCCS(=O)(=O)[O-])C=CC(=C4)S(=O)(=O)O)(C)CCCCCC(=O)ON5C(=O)CCC5=O)CCCS(=O)(=O)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![6-[2-(Acetyloxymethyl)-10-hydroxy-1,5-dimethyl-4-(3-methylbutanoyloxy)spiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-11-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12289636.png)



![[(2R,3R,4R,5R)-3,4-bis(acetyloxy)-5-(2-{[bis(4-methoxyphenyl)(phenyl)methyl]amino}-8-nitro-6-oxo-6,9-dihydro-1H-purin-9-yl)oxolan-2-yl]methyl acetate](/img/structure/B12289663.png)
![11-(2-Naphthalenyl)-11H-benzo[b]fluoren-11-ol, homopolymer](/img/structure/B12289666.png)
![tert-Butyl 4-[4-(methoxycarbonyl)-2-nitrophenylamino]piperidine-1-carboxylate](/img/structure/B12289667.png)
